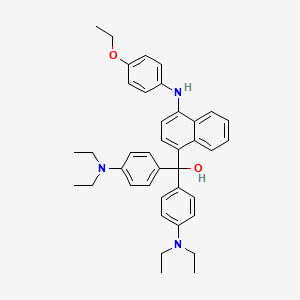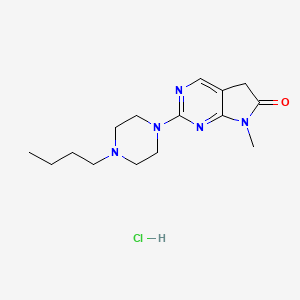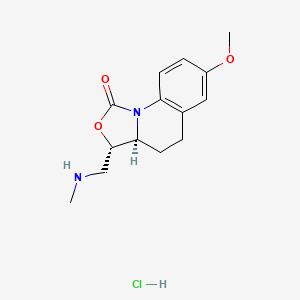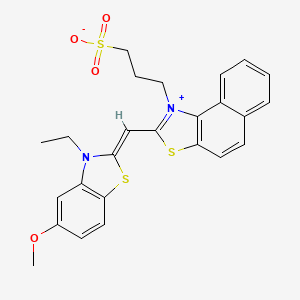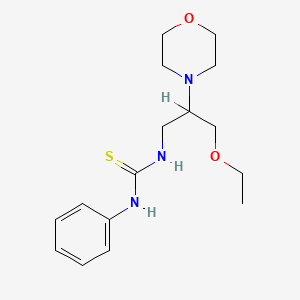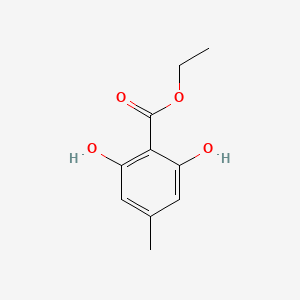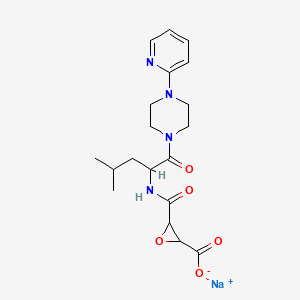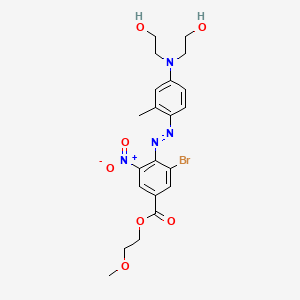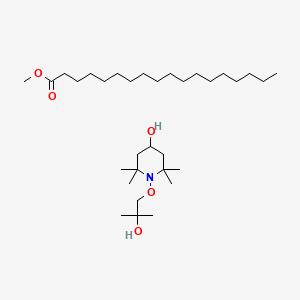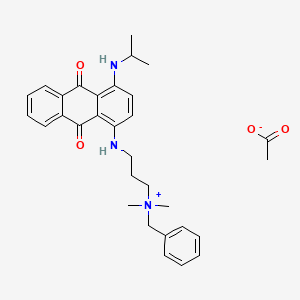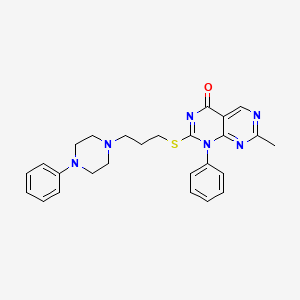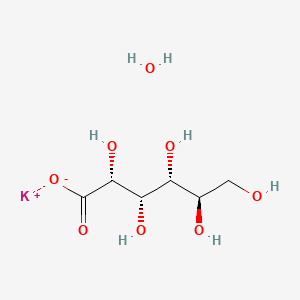
Potassium gluconate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium gluconate monohydrate is a chemical compound with the formula C₆H₁₁KO₇·H₂O. It is the monohydrate form of potassium gluconate, which is a salt of potassium and gluconic acid. This compound is commonly used as a potassium supplement to treat or prevent low blood levels of potassium (hypokalemia). Potassium is an essential nutrient that plays a crucial role in maintaining proper cell function, nerve transmission, and muscle contraction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium gluconate monohydrate can be synthesized by neutralizing gluconic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, and the product is then crystallized to obtain the monohydrate form. The reaction can be represented as follows: [ \text{C}6\text{H}{12}\text{O}_7 + \text{KOH} \rightarrow \text{C}6\text{H}{11}\text{KO}_7 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves the same neutralization reaction but on a larger scale. The process includes the following steps:
Neutralization: Gluconic acid is neutralized with potassium hydroxide in a controlled environment.
Crystallization: The resulting solution is cooled to crystallize this compound.
Filtration and Drying: The crystals are filtered and dried to obtain the final product
Chemical Reactions Analysis
Types of Reactions: Potassium gluconate monohydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form potassium gluconate lactone.
Reduction: It can be reduced to form potassium gluconate alcohol.
Substitution: It can undergo substitution reactions with other cations to form different gluconate salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with other metal salts can be carried out in aqueous solutions.
Major Products:
Oxidation: Potassium gluconate lactone.
Reduction: Potassium gluconate alcohol.
Substitution: Various metal gluconates
Scientific Research Applications
Potassium gluconate monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a source of potassium ions.
Biology: It is used in cell culture media to maintain potassium levels and support cell growth.
Medicine: It is used as a dietary supplement to treat hypokalemia and as an ingredient in electrolyte solutions.
Industry: It is used in the food industry as a mineral supplement and acidity regulator
Mechanism of Action
Potassium gluconate monohydrate can be compared with other potassium salts such as potassium chloride and potassium citrate:
Comparison with Similar Compounds
- Potassium Chloride (KCl)
- Potassium Citrate (C₆H₅K₃O₇)
- Potassium Bicarbonate (KHCO₃)
Potassium gluconate monohydrate is unique in its palatability and non-acidifying properties, making it a preferred choice for dietary supplements .
Properties
CAS No. |
35398-15-3 |
|---|---|
Molecular Formula |
C6H13KO8 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
potassium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate |
InChI |
InChI=1S/C6H12O7.K.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2-5,7-11H,1H2,(H,12,13);;1H2/q;+1;/p-1/t2-,3-,4+,5-;;/m1../s1 |
InChI Key |
RROFNNJLJKLBFP-ZBHRUSISSA-M |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[K+] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



